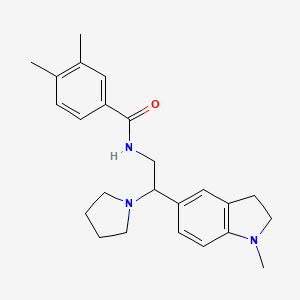
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as DMPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DMPI belongs to the class of benzamides and has been found to have promising biochemical and physiological effects.
Applications De Recherche Scientifique
Design of Competitive Small-Molecule Inhibitors
Research has focused on the design of small-molecule inhibitors targeting specific proteins or enzymes. For instance, efforts in developing competitive inhibitors of coagulation Factor Xa, a key enzyme in the blood coagulation pathway, have highlighted the significance of benzamide derivatives. These compounds, including those with pyrrolidine substitutions, have been pivotal in creating anticoagulants with high selectivity and oral bioavailability, demonstrating their potential in acute therapeutic applications (Pauls et al., 2001).
Regioselectivity in Chemical Reactions
Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines, including those related to benzamide derivatives, provide insights into how specific functional groups in a compound can influence chemical reactions. This research is essential for understanding the synthesis and functionalization of complex organic molecules, which is fundamental in drug development and materials science (Thapa et al., 2014).
Antitubercular Activity
Modifications of the isoniazid structure, incorporating pyridine and pyrrolidine derivatives, have been explored for their antitubercular activity. These studies aim to develop novel compounds that can effectively combat Mycobacterium tuberculosis and other non-tuberculous mycobacteria, showcasing the role of such derivatives in addressing global health challenges related to tuberculosis (Asif, 2014).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a common feature in many biologically active compounds, has been extensively studied for its potential in drug discovery. Research into pyrrolidine derivatives has led to the identification of novel compounds with various biological activities, including those targeting central nervous system disorders and cancer. This underscores the versatility of pyrrolidine-containing compounds in medicinal chemistry and their application in developing new therapeutic agents (Li Petri et al., 2021).
Amyloid Imaging in Alzheimer's Disease
The development of imaging ligands, such as those based on benzamide derivatives, for detecting amyloid plaques in the brain is a significant area of research in Alzheimer's disease. These compounds have been instrumental in advancing our understanding of the disease's pathophysiology and in the early detection and monitoring of Alzheimer's disease progression (Nordberg, 2007).
Propriétés
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-17-6-7-21(14-18(17)2)24(28)25-16-23(27-11-4-5-12-27)19-8-9-22-20(15-19)10-13-26(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSOUVOUFWZKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)
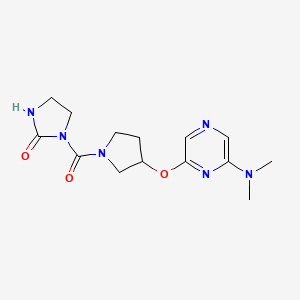
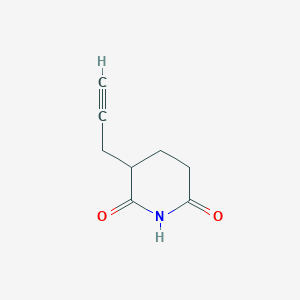
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
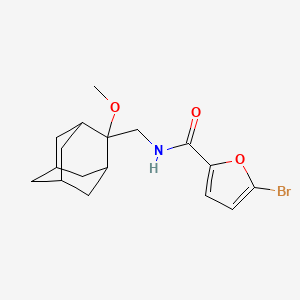
![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)
![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2559444.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)

![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)
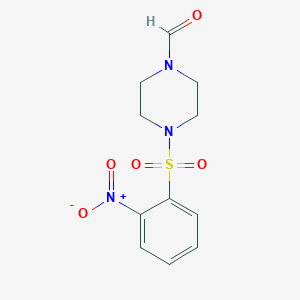

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)
